4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine physical and chemical properties
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine physical and chemical properties
An In-depth Technical Guide to 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Abstract: This document provides a comprehensive technical overview of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from computational predictions and extrapolates from well-documented structural analogs. It covers the compound's chemical identity, predicted physicochemical properties, core reactivity principles, a plausible synthetic pathway, and its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors. This guide is intended for researchers, chemists, and professionals in the field of drug development.
Introduction and Significance
The pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a privileged scaffold in medicinal chemistry. Its ability to form key hydrogen bond interactions with protein kinase hinges has led to its incorporation into numerous approved drugs. The specific derivative, 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, combines several key features: the 2-amino group for hydrogen bonding, the 4-chloro position as a reactive handle for further functionalization, and the 7-methyl group which can influence solubility and metabolic stability while preventing reactions at the N-7 position. Although not extensively documented itself, its structural motifs are present in a variety of potent biological inhibitors, making it a valuable, albeit undercharacterized, building block for synthetic chemists.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is paramount for reproducible research. The structural and molecular details for 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine are outlined below.
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IUPAC Name: 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
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Synonyms: 2-Amino-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine[1]
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CAS Number: 1092795-36-5
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Molecular Formula: C₇H₇ClN₄
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Canonical SMILES: CN1C=CC2=C1C(=NC(=N2)N)Cl
Physicochemical Properties: A Comparative Analysis
| Property | 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (Predicted) | 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine (Analog A)[2] | 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (Analog B)[3][4] | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Analog C)[5][6] |
| Molecular Weight | 182.61 g/mol | 168.58 g/mol | 167.60 g/mol | 153.57 g/mol |
| Appearance | Likely a solid | Solid | Solid[4] | Light-colored to off-white crystalline solid[6] |
| Melting Point | Not determined | Not determined | Not determined | 170–175 °C[6] |
| Boiling Point | Not determined | Not determined | Not determined | Decomposes before boiling[6] |
| Solubility | Inferred: Soluble in polar organic solvents (DMSO, DMF, Methanol) | Not determined | Not determined | Soluble in DMSO, DMF, ethanol; sparingly soluble in water[6] |
| XLogP3 | 1.6 | 1.3 | 1.6[3] | 1.6[5] |
Expert Interpretation:
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Molecular Weight: The addition of a methyl group (CH₂) and an amino group (NH₂) to the base scaffold (Analog C) logically increases the molecular weight to the predicted 182.61 g/mol .
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Melting Point: The melting point is influenced by crystal packing and intermolecular forces. Analog C has a melting point of 170-175 °C[6]. The addition of the 2-amino group (Analog A) would introduce strong hydrogen bonding capabilities, likely increasing the melting point significantly compared to Analog C. The further addition of the 7-methyl group (target compound) would slightly increase molecular weight but might disrupt some crystal packing, making the final melting point difficult to predict without experimental data, though it is expected to be a high-melting solid.
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Solubility: The pyrrolo[2,3-d]pyrimidine core itself has limited water solubility but dissolves in polar organic solvents[6]. The 2-amino group on the target molecule is expected to increase its polarity and potential for hydrogen bonding, possibly improving solubility in protic solvents like methanol and ethanol compared to Analog B.
Reactivity and Chemical Behavior
The chemical reactivity of the target compound is dictated by the electronic interplay of its constituent parts: the electron-deficient pyrimidine ring, the electron-rich pyrrole ring, the activating chloro substituent, and the nucleophilic amino group.
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Nucleophilic Aromatic Substitution (SNAr): The C4-chloro group is the most reactive site. The electron-withdrawing pyrimidine ring activates the C4 position towards attack by nucleophiles. This is the cornerstone of the scaffold's utility, allowing for the facile introduction of amines, thiols, and alkoxides to build molecular diversity[6]. This reactivity is a well-established characteristic of the 4-chloropyrrolo[2,3-d]pyrimidine core[7].
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Reactivity of the 2-Amino Group: The amino group at the C2 position is a weak nucleophile and can undergo reactions such as acylation or alkylation, although it is less reactive than the C4-Cl site in SNAr reactions. Its primary role in a drug design context is often as a hydrogen bond donor.
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Pyrrole Ring Chemistry: The pyrrole moiety is electron-rich and can undergo electrophilic substitution, though this is less common than SNAr at the pyrimidine ring. The N-7 position is blocked by the methyl group, preventing alkylation or protection at this site. This can be an advantage, as it directs reactivity to other parts of the molecule.
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Stability: The compound is expected to be stable under standard storage conditions. However, like its analogs, it may be sensitive to strong acids and bases[6]. The chloro group can be susceptible to hydrolysis under harsh aqueous conditions.
Proposed Synthesis Methodology
A robust and logical synthetic route is critical for accessing this molecule for research purposes. While a specific, published procedure for the target compound is elusive, a reliable pathway can be designed based on established transformations of the pyrrolo[2,3-d]pyrimidine scaffold. A plausible three-step synthesis starting from commercially available 2-amino-7H-pyrrolo[2,3-d]pyrimidin-4-ol is proposed.
Sources
- 1. nextsds.com [nextsds.com]
- 2. 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine | C6H5ClN4 | CID 5324413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | C7H6ClN3 | CID 265829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. srinichem.com [srinichem.com]
- 7. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
